molecular formula C11H11NO2 B8385310 3-Aminomethyl-4-furan-2-yl-phenol

3-Aminomethyl-4-furan-2-yl-phenol

Cat. No. B8385310
M. Wt: 189.21 g/mol
InChI Key: CJUZPGJRFDQLGK-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

2-Furan-2-yl-5-hydroxy-benzonitrile (100 mg, 0.54 mmol) is dissolved in EtOH (10 mL) to which Raney Ni (excess) is added. The mixture is subjected to hydrogenation under H2 (50 psi) for overnight. The mixture is then filtered and solvent removed to afford the crude product, which is carried over to the next step without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:7]=1[C:8]#[N:9]>CCO.[Ni]>[NH2:9][CH2:8][C:7]1[CH:10]=[C:11]([OH:14])[CH:12]=[CH:13][C:6]=1[C:2]1[O:1][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O1C(=CC=C1)C1=C(C#N)C=C(C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC=1C=C(C=CC1C=1OC=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.